

Introduction: The N-benzylbenzamide Scaffold as a Privileged Structure in Medicinal Chemistry

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Compound of Interest

Compound Name: *N*-Benzyl-3-hydroxy-benzamide

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The N-benzylbenzamide core, a seemingly simple amide linkage between a benzoic acid and a benzylamine moiety, represents a remarkably versatile and "privileged" scaffold in modern drug discovery. Its structural rigidity, coupled with the vast potential for chemical diversification on its two aromatic rings, allows for the precise spatial orientation of functional groups. This adaptability enables N-benzylbenzamide derivatives to interact with a wide array of biological targets, including enzymes, receptors, and structural proteins. Consequently, this chemical class exhibits a broad spectrum of pharmacological activities, positioning it as a focal point for the development of novel therapeutic agents.

This guide provides a comprehensive exploration of the diverse biological activities of N-benzylbenzamide derivatives, moving beyond a mere catalog of findings. As a senior application scientist, the objective is to elucidate the causality behind their therapeutic potential, detailing the mechanistic underpinnings, key structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will delve into their applications as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents, as well as their role as potent and selective enzyme inhibitors.

Anticancer and Antiproliferative Activity

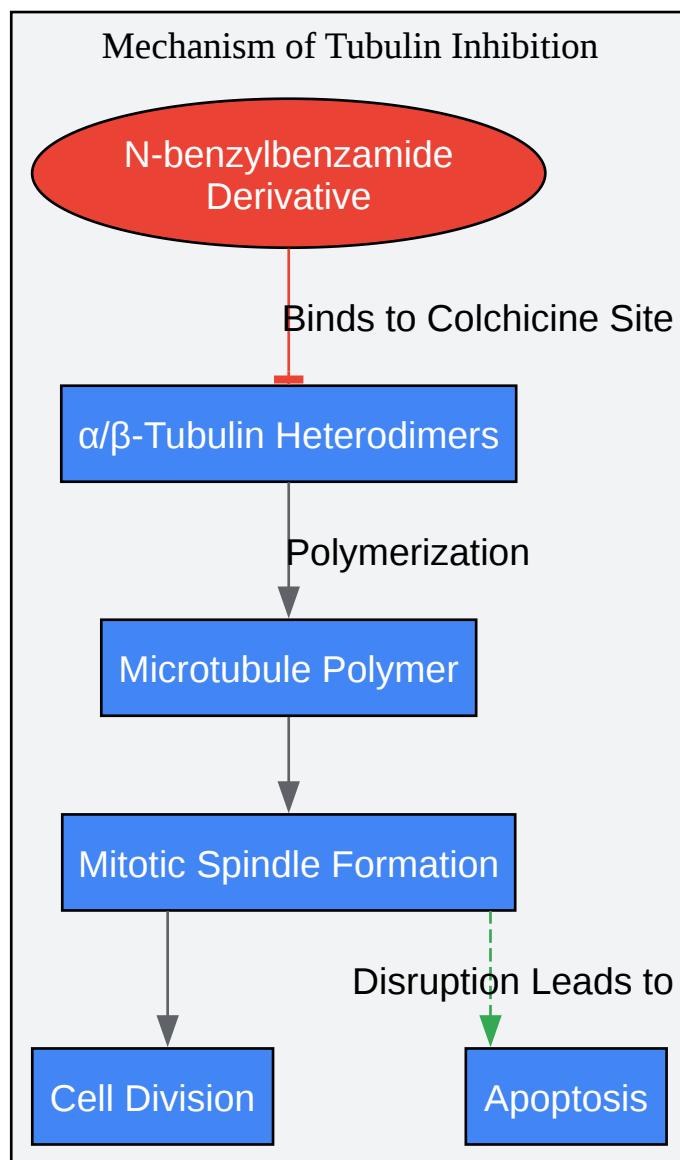
N-benzylbenzamide derivatives have emerged as a significant class of anticancer agents, primarily through their potent ability to disrupt microtubule dynamics by inhibiting tubulin polymerization.^{[1][2]} This mechanism is shared with well-known clinical agents like colchicine and the vinca alkaloids. Additionally, novel derivatives have been engineered as dual-target

inhibitors, enhancing their therapeutic potential against complex diseases like triple-negative breast cancer.^[3]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division. N-benzylbenzamide derivatives interfere with this process by binding to the colchicine-binding site on β -tubulin.^{[1][2]} This binding event prevents the polymerization of α/β -tubulin heterodimers into microtubules. The resulting disruption of the mitotic spindle triggers a cell cycle arrest at the G2/M phase, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.^[2] Certain derivatives also exhibit potent anti-vascular activity, further contributing to their antitumor effects by cutting off the tumor's blood supply.^{[1][2]}

A distinct but equally potent anticancer strategy involves the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).^[3] EGFR is a receptor tyrosine kinase often overexpressed in tumors, driving malignant progression, while HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. N-benzyl-2-fluorobenzamide derivatives have been designed where the 4-fluorobenzyl group occupies the ATP-binding pocket of EGFR, and the 2-fluorobenzamide moiety chelates the zinc ion in the active site of HDAC3, providing a synergistic antitumor effect.^[3]



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Caption: Mechanism of N-benzylbenzamide derivatives as tubulin inhibitors.

Quantitative Data: Antiproliferative Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC_{50}) against various cancer cell lines.

Compound ID	Cancer Cell Line	Target/Mechanism	IC ₅₀ (nM)	Reference
20b	MGC-803 (Gastric)	Tubulin Polymerization	12	[2]
20b	HCT-116 (Colon)	Tubulin Polymerization	17	[2]
20b	A549 (Lung)	Tubulin Polymerization	27	[2]
I-25 (MY-943)	MGC-803 (Gastric)	Tubulin Polymerization	17	[1]
16f (MY-1121)	SMMC-7721 (Liver)	Tubulin Polymerization	89.42	[1]
38	MDA-MB-231 (Breast)	EGFR/HDAC3 Inhibition	1980	[3]
5b	MDA-MB-231 (Breast)	Not Specified	39600	[4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Materials:

- N-benzylbenzamide test compounds
- Cancer cell line (e.g., A549)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)

- 96-well microtiter plates
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Multichannel pipette, incubator (37°C, 5% CO₂)

Methodology:

- **Cell Seeding:** Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the N-benzylbenzamide derivatives in culture medium. The final concentration of DMSO should not exceed 0.1%.
- Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- **MTT Addition:** After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
- **Data Acquisition:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anticonvulsant Activity

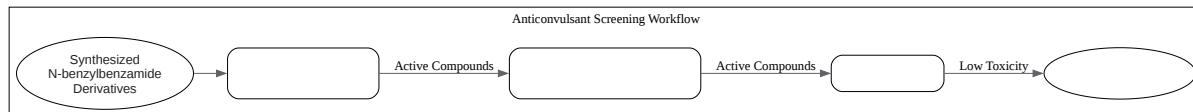
Epilepsy is a prevalent neurological disorder, and a significant number of patients exhibit resistance to current medications, driving the search for novel antiepileptic drugs (AEDs).^[5] N-benzylbenzamide derivatives have shown considerable promise in preclinical models, demonstrating potent anticonvulsant effects with favorable safety profiles.^{[6][7]}

Mechanism of Action

While the precise mechanisms for many N-benzylbenzamide derivatives are still under investigation, their activity is believed to stem from modulation of key neuronal excitability pathways.^[7] Potential mechanisms include:

- **Blockade of Voltage-Gated Sodium Channels:** This is a primary mechanism for many established AEDs. By stabilizing the inactive state of these channels, the derivatives can limit the sustained, high-frequency repetitive firing of neurons that characterizes seizure activity.
^[7]
- **Modulation of GABAergic Neurotransmission:** Some derivatives may enhance the action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain, thereby suppressing neuronal hyperexcitability.^[7]

Structure-activity relationship studies have highlighted that introducing specific substituents, such as methoxy groups on the phenyl ring or heteroatoms at the C(3) position of a propionamide backbone, can significantly enhance anticonvulsant potency.^{[5][6]}



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Caption: A typical workflow for preclinical anticonvulsant drug screening.

Quantitative Data: In Vivo Efficacy

The anticonvulsant activity of these derivatives is evaluated in animal models, with the median effective dose (ED_{50}) being a key parameter. The protective index ($PI = TD_{50}/ED_{50}$), which compares the toxic dose to the effective dose, is a crucial measure of a drug's safety margin.

Compound ID	Animal Model	Test	ED ₅₀ (mg/kg)	Protective Index (PI)	Reference
(R)-18	Mouse (i.p.)	MES	4.5	6.0	[6]
18	Rat (p.o.)	MES	3.9	>130	[6]
19	Mouse (i.p.)	MES	17.3	-	[6]
4k (3-OCH ₃)	Mouse	PTZ	Active at 30 mg/kg	-	[5]
9 (1-Cpc-BZA)	Mouse	MES	85.36	2.49	[8]
9 (1-Cpc-BZA)	Mouse	scPTZ	1.37	1.37	[8]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of an MES-induced seizure.

Materials:

- N-benzylbenzamide test compounds
- Male Swiss mice (20-25 g)

- Vehicle (e.g., 0.5% methylcellulose in water)
- Corneal electrodes
- A constant-current shock generator

Methodology:

- Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals overnight with free access to water.
- Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives only the vehicle. Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed.
- Anesthesia (Topical): Apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the mice to minimize discomfort from the electrodes.
- Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) through the corneal electrodes.
- Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension. The complete abolition of this phase is considered the endpoint of protection.
- Data Analysis: The percentage of animals protected at each dose is recorded. The ED_{50} value, the dose that protects 50% of the animals, is calculated using probit analysis.
- Neurotoxicity Assessment (Rotarod Test): To assess motor impairment, treated mice are placed on a rotating rod (e.g., at 6 rpm). The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) is indicative of neurotoxicity. The TD_{50} (median toxic dose) is then determined.

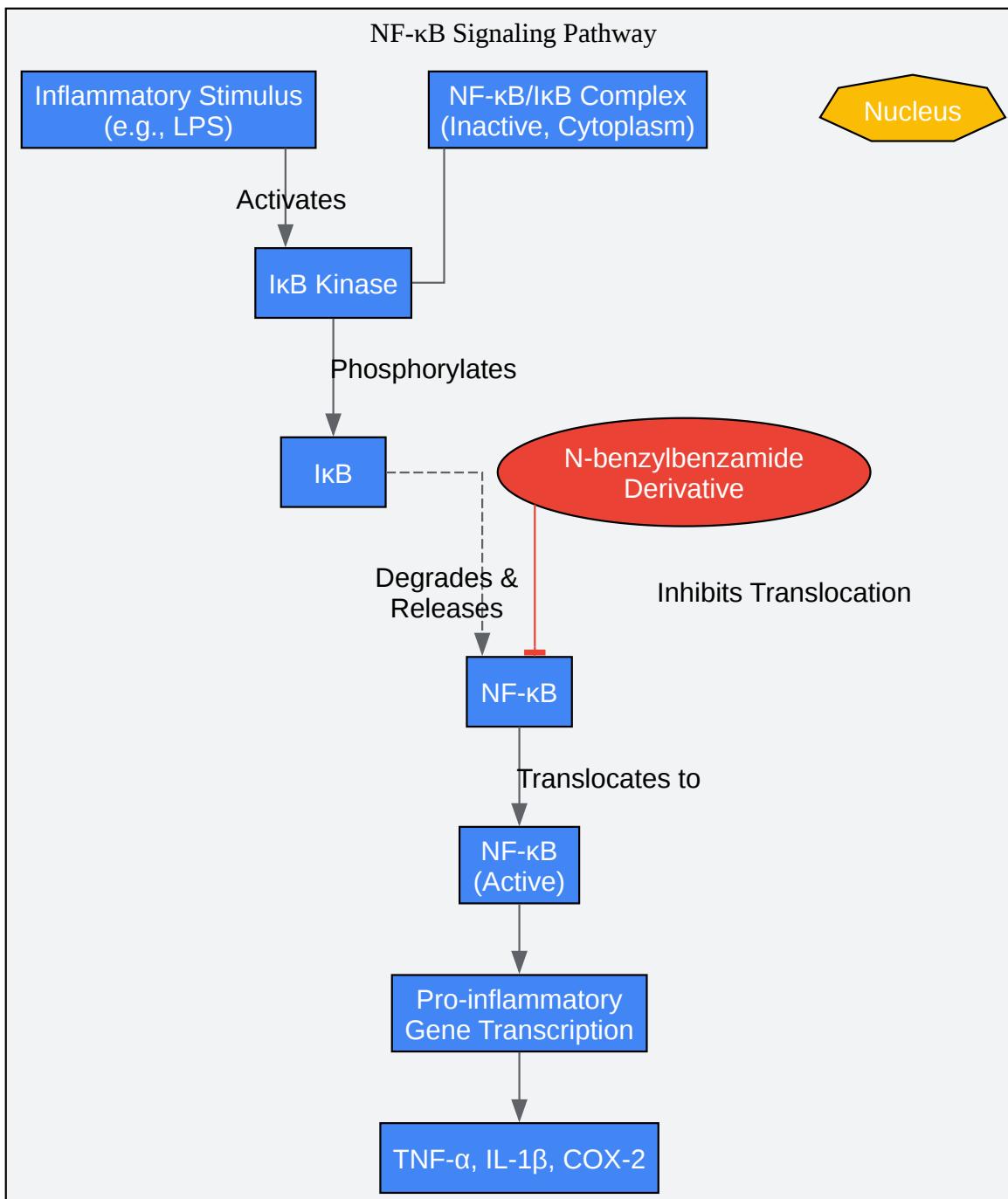
Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Benzamide derivatives, including N-benzylbenzamides, have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[\[9\]](#)[\[10\]](#)

Mechanism of Action: Inhibition of the NF-κB Pathway

A central mechanism for the anti-inflammatory effects of these compounds is the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

[9] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli (like lipopolysaccharide, LPS) lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[11] Certain N-benzylbenzamide derivatives can inhibit this nuclear translocation of NF-κB, thereby suppressing the downstream inflammatory cascade.[9][11]



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Caption: Inhibition of the NF-κB pathway by N-benzylbenzamide derivatives.

Quantitative Data: Anti-inflammatory Effects

The efficacy of these compounds is often measured by their ability to reduce paw edema in animal models or inhibit the production of inflammatory markers like Prostaglandin E2 (PGE₂).

Compound ID	Model	Measurement	Result	Reference
1e	Carrageenan-induced paw edema (mouse)	Edema Inhibition	61.45%	[10]
1h	Carrageenan-induced paw edema (mouse)	Edema Inhibition	57.17%	[10]
1e	In vivo	PGE ₂ Level	68.32 pg/mL (vs 530.13 for placebo)	[10]
1h	In vivo	PGE ₂ Level	54.15 pg/mL (vs 530.13 for placebo)	[10]
1H-30	RAW264.7 cells	NO, COX-2, IL-1 β	Suppressed Production	[11]
3-CPA	Mouse	LPS-induced TNF- α	Dose-dependent inhibition	[9]

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents.[12] N-benzylbenzamide derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[13][14]

Mechanism of Action

The antimicrobial mechanisms of N-benzylbenzamides can vary. Some derivatives are designed as inhibitors of essential bacterial enzymes, such as FtsZ, a protein that forms the Z-

ring at the site of cell division.[12] Inhibition of FtsZ disrupts bacterial cytokinesis, leading to filamentation and cell death. Other derivatives may function by disrupting the bacterial cell wall or membrane integrity, or by inhibiting other crucial metabolic pathways.[13]

Quantitative Data: Antibacterial and Antifungal Efficacy

Antimicrobial activity is typically assessed by the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in diffusion assays.

Compound ID	Organism	Test	Result	Reference
5a	B. subtilis	MIC	6.25 µg/mL	[13]
5a	E. coli	MIC	3.12 µg/mL	[13]
6b	E. coli	Zone of Inhibition	24 mm	[13]
6c	B. subtilis	Zone of Inhibition	24 mm	[13]
9	S. aureus	Zone Ratio	0.44	[12]
5h	C. albicans	% Inhibition	17.70%	[15]

Experimental Protocol: Agar Disc Diffusion Assay

This method is a standard preliminary test to screen for antimicrobial activity.

Objective: To qualitatively assess the antimicrobial activity of test compounds.

Materials:

- N-benzylbenzamide test compounds dissolved in a suitable solvent (e.g., DMSO)
- Sterile filter paper discs (6 mm diameter)
- Bacterial/fungal strains (e.g., S. aureus, E. coli)
- Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
- Sterile petri dishes, swabs, and forceps

Methodology:

- Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in sterile saline.
- Plate Inoculation: Uniformly streak the surface of the agar plate with the microbial suspension using a sterile cotton swab.
- Disc Application: Impregnate sterile paper discs with a known concentration of the test compound solution (e.g., 10 μ L of a 1 mg/mL solution). Allow the solvent to evaporate completely.
- Place the impregnated discs, along with a positive control (standard antibiotic) and a negative control (solvent only), onto the surface of the inoculated agar plate using sterile forceps.
- Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 28°C for 48 hours for fungi.
- Measurement: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each disc where microbial growth has been prevented. The size of the zone is proportional to the antimicrobial activity of the compound.

Broad-Spectrum Enzyme Inhibition

The structural versatility of the N-benzylbenzamide scaffold allows it to be tailored to fit the active sites of various enzymes, making these derivatives a rich source of potent and often selective inhibitors for diverse therapeutic applications.

Butyrylcholinesterase (BChE) Inhibition for Alzheimer's Disease

In advanced Alzheimer's disease, BChE plays a significant role in hydrolyzing the neurotransmitter acetylcholine. Selective BChE inhibitors can thus offer therapeutic benefits. A series of N-benzylbenzamide derivatives have been developed as highly potent and selective BChE inhibitors, with IC₅₀ values reaching the sub-nanomolar and even picomolar range.[\[16\]](#)

[17] These compounds have shown neuroprotective effects and the ability to improve cognitive function in animal models.[17]

Tyrosinase Inhibition for Hyperpigmentation

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in cosmetics and for treating hyperpigmentation disorders. N-benzylbenzamide derivatives containing hydroxyl groups have been synthesized and shown to be potent competitive inhibitors of mushroom tyrosinase, effectively inhibiting the oxidation of L-DOPA.[18][19]

Soluble Epoxide Hydrolase (sEH) and PPAR γ Dual Modulation

In an innovative approach to treating metabolic syndrome, N-benzylbenzamide derivatives have been designed as dual-target ligands for soluble epoxide hydrolase (sEH) and the peroxisome proliferator-activated receptor gamma (PPAR γ).[20] Simultaneous inhibition of sEH and activation of PPAR γ can synergistically improve conditions like diabetes and hypertension.

[20]

Quantitative Data: Enzyme Inhibitory Potency

Compound ID	Target Enzyme	Potency	Application	Reference
S11-1014	Butyrylcholinesterase (BChE)	IC ₅₀ < 1 nM	Alzheimer's Disease	[16]
S11-1033	Butyrylcholinesterase (BChE)	IC ₅₀ < 1 nM	Alzheimer's Disease	[16]
15	Tyrosinase	IC ₅₀ = 2.2 μ M	Hyperpigmentation	[19]
14c	sEH / PPAR γ	IC ₅₀ = 0.3 μ M / EC ₅₀ = 0.3 μ M	Metabolic Syndrome	[20]
38	HDAC3	IC ₅₀ = 1.09 μ M	Cancer	[3]

Conclusion and Future Perspectives

The N-benzylbenzamide scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. The breadth of biological activities—spanning from anticancer and anticonvulsant to anti-inflammatory, antimicrobial, and diverse enzyme inhibition—is remarkable. The key to this versatility lies in the scaffold's amenability to fine-tuning through synthetic modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on several key areas. The development of multi-target ligands, such as the sEH/PPAR γ modulators, represents a sophisticated strategy for treating complex multifactorial diseases.^[20] Further exploration of structure-activity relationships, aided by computational modeling and 3D-QSAR studies, will enable the rational design of next-generation derivatives with enhanced efficacy and reduced off-target effects.^[21] As our understanding of the molecular basis of disease deepens, the N-benzylbenzamide framework will undoubtedly continue to serve as a foundational element in the discovery of novel and impactful therapeutics.

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